(3R)-3-Bromocyclohexene
CAS No.: 113667-32-6
Cat. No.: VC20835428
Molecular Formula: C6H9Br
Molecular Weight: 161.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113667-32-6 |
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Molecular Formula | C6H9Br |
Molecular Weight | 161.04 g/mol |
IUPAC Name | (3R)-3-bromocyclohexene |
Standard InChI | InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1 |
Standard InChI Key | AJKDUJRRWLQXHM-LURJTMIESA-N |
Isomeric SMILES | C1CC=C[C@@H](C1)Br |
SMILES | C1CC=CC(C1)Br |
Canonical SMILES | C1CC=CC(C1)Br |
Introduction
Structural Characteristics and Identification
Molecular Structure and Stereochemistry
3-Bromocyclohexene has the molecular formula C₆H₉Br, consisting of a cyclohexene ring with a bromine atom attached at the carbon-3 position. The (3R) designation specifically indicates that the bromine substituent follows the Cahn-Ingold-Prelog priority rules with an absolute configuration of R (rectus) at the third carbon position. This stereochemical specificity is crucial for applications requiring precise spatial arrangement of molecular components.
Identifier Type | Value |
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CAS Number | 1521-51-3 |
Molecular Formula | C₆H₉Br |
Molecular Weight | 161.04 g/mol |
InChI Key | AJKDUJRRWLQXHM-UHFFFAOYSA-N |
SMILES | C1CC=CC(C1)Br |
The CAS number for general 3-bromocyclohexene is reported as 1521-51-3, though another source lists 108055-90-9 . This discrepancy may reflect different manufacturing sources or possibly different stereoisomeric mixtures.
Physical and Chemical Properties
Physical Properties
The physical properties of 3-bromocyclohexene provide insight into its behavior and handling requirements. These properties would largely apply to the (3R) stereoisomer as well, with potential slight variations due to its specific stereochemical arrangement.
Property | Value |
---|---|
Physical State | Solid/Liquid |
Color | White |
Density | 1.38-1.4±0.1 g/cm³ |
Boiling Point | 147.9±29.0 °C at 760 mmHg (64.0-65.0 °C at 15.0 mmHg) |
Flash Point | 46.8±13.9 °C (reported as 54°C in another source) |
Refractive Index | 1.527 (range: 1.5280-1.5320) |
Vapor Pressure | 5.5±0.3 mmHg at 25°C |
LogP | 2.82 |
The compound exhibits a relatively high boiling point consistent with its molecular weight and the presence of the bromine atom, which contributes to intermolecular forces .
Chemical Reactivity
The reactivity of (3R)-3-bromocyclohexene is heavily influenced by two key structural features: the bromine atom at the carbon-3 position and the carbon-carbon double bond in the cyclohexene ring. These features make it particularly valuable in various chemical transformations:
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The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions
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The alkene functionality enables addition reactions like hydrogenation and halogenation
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The specific stereochemistry at the carbon-3 position allows for stereoselective transformations
The compound is expected to undergo typical reactions of alkyl halides, including elimination reactions to form dienes and substitution reactions with nucleophiles to form various functional groups.
Synthesis and Preparation Methods
General Synthetic Routes
Several methods exist for synthesizing 3-bromocyclohexene, which could potentially be adapted for stereoselective synthesis of the (3R) isomer.
One documented approach involves the oxidation of cyclohexene using tert-butyl hydroperoxide in the presence of specific catalysts:
Synthesis Parameter | Details |
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Starting Material | Cyclohexene |
Oxidizing Agent | tert-butyl hydroperoxide (TBHP) |
Catalyst | Copper complexes (C₆₈H₆₀Cu₄N₂₄O₄⁴⁺·4NO₃⁻·8H₂O) |
Solvent | Acetonitrile |
Temperature | 10°C |
Pressure | 3800.26 Torr |
This process is part of a broader oxidation reaction of cyclohexene that can yield various products including 2-cyclohexen-1-ol and 2-cyclohexen-1-one alongside brominated derivatives when performed in the presence of bromotrichloromethane .
Applications and Research Significance
Synthetic Chemistry Applications
(3R)-3-Bromocyclohexene serves as a valuable building block in organic synthesis, particularly in reactions requiring stereochemical control. Its applications include:
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Precursor in the synthesis of natural products and pharmaceuticals
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Starting material for asymmetric synthesis
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Intermediate in the preparation of complex organic molecules
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Reagent in cross-coupling reactions (e.g., Suzuki, Heck reactions)
The specific stereochemistry of the (3R) isomer makes it particularly valuable when the final product requires precise spatial arrangement of substituents.
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